molecular formula C10H8O3S B3189326 Methyl 4-hydroxy-1-benzothiophene-2-carboxylate CAS No. 310391-14-1

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate

Cat. No.: B3189326
CAS No.: 310391-14-1
M. Wt: 208.24 g/mol
InChI Key: FXOKIHHTHSAQLP-UHFFFAOYSA-N
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Description

Contextualization of Benzothiophene (B83047) Derivatives in Organic Chemistry

Benzothiophene, an aromatic organic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.org This core structure is a key building block in the synthesis of a multitude of more complex, often bioactive, molecules. wikipedia.org The benzothiophene framework and its derivatives are not merely synthetic curiosities; they are found in the chemical structures of several pharmaceutical drugs, including the selective estrogen receptor modulator raloxifene (B1678788), the anti-inflammatory drug zileuton, and the antifungal agent sertaconazole. wikipedia.orgrsc.org

The versatility of the benzothiophene scaffold stems from its amenability to various chemical modifications. Synthetic strategies to access these structures are diverse and include cyclization techniques, functional group interconversions, and transition metal-catalyzed reactions. nih.gov This chemical tractability allows for the creation of extensive libraries of benzothiophene derivatives for biological screening and materials science applications.

Academic Significance of Hydroxylated Benzothiophene Carboxylates

The academic significance of hydroxylated benzothiophene carboxylates lies in their potential as pharmacologically active agents. The introduction of hydroxyl (-OH) and carboxylate (-COOR) groups to the benzothiophene core can significantly influence the molecule's physicochemical properties and biological activity.

For instance, derivatives of 4-hydroxybenzothiophene-6-carboxylic acid have been synthesized and investigated for their anti-inflammatory and analgesic properties. researchgate.net The strategic placement of hydroxyl and carboxylate groups can facilitate interactions with biological targets, such as enzymes and receptors, leading to therapeutic effects. Research has shown that benzothiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. nih.govresearchgate.net

Historical Development of Research on 4-Hydroxy-1-benzothiophene Scaffold

The synthesis of the benzothiophene core has been a subject of research for many years, with various methods developed for its construction. One of the established routes to 3-hydroxybenzo[b]thiophene involves the cyclization of arylthioacetic acid, which can then be dehydroxylated to yield the parent benzothiophene. chemicalbook.com Another approach is the oxidative cyclization of 2-mercaptocinnamic acid. chemicalbook.com

More specifically, methods for the preparation of 4-hydroxybenzothiophene have been described, highlighting the importance of this particular scaffold as a building block for pharmaceutically active compounds. researchgate.net The synthesis of benzothiophene derivatives, in general, has evolved to include a variety of techniques such as palladium-catalyzed C-H arylation, gold-catalyzed carbothiolation, and photocatalytic radical annulation, demonstrating the continuous efforts to develop more efficient and versatile synthetic routes. organic-chemistry.org

Research Gaps and Future Directions in the Study of Methyl 4-hydroxy-1-benzothiophene-2-carboxylate

While the broader class of benzothiophene derivatives has been extensively studied, a detailed investigation specifically into this compound appears to be less prevalent in the current body of scientific literature. Much of the focus has been on other isomers, such as those with the carboxylate group at the 3 or 6-position.

This represents a significant research gap. The unique positioning of the hydroxyl and methyl carboxylate groups in the 4- and 2-positions, respectively, could impart novel chemical and biological properties that have yet to be fully explored.

Future directions for research on this compound could include:

Development of optimized and scalable synthetic routes: While general methods for benzothiophene synthesis exist, a route specifically tailored for the efficient production of this isomer would be beneficial for further studies.

Comprehensive spectroscopic and crystallographic analysis: Detailed characterization using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography would provide a fundamental understanding of its molecular structure and properties.

Systematic evaluation of its biological activity: Screening for a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, could uncover potential therapeutic applications.

Exploration in materials science: Investigating its potential use in the development of organic semiconductors, dyes, or other functional materials, given the known applications of other benzothiophene derivatives in this area.

Comparative studies with other isomers: A direct comparison of the biological and chemical properties of this compound with its other isomers would provide valuable structure-activity relationship (SAR) insights.

The following table summarizes some key properties of related benzothiophene compounds, highlighting the type of data that would be valuable to obtain for this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
BenzothiopheneC₈H₆S134.2032
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic AcidC₁₀H₁₂O₂S196.26219.8–221.6
Methyl 3-hydroxythiophene-2-carboxylateC₆H₆O₃S158.1838-43

This table is for illustrative purposes and includes data for related compounds to indicate the types of characterization that are important in this field of research. wikipedia.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOKIHHTHSAQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Hydroxy 1 Benzothiophene 2 Carboxylate and Analogues

Classical Synthetic Routes to the Benzothiophene (B83047) Core

Traditional methods for the synthesis of the benzothiophene ring system have been well-established and continue to be valuable in organic synthesis. These routes often involve the construction of the fused ring system from acyclic or monocyclic precursors through cyclization and condensation reactions.

Cyclization Reactions involving Thiophene (B33073) Precursors

One of the fundamental approaches to constructing the benzothiophene skeleton is through the cyclization of appropriately substituted thiophene precursors. This strategy involves forming the benzene (B151609) ring onto a pre-existing thiophene ring. While less common than forming the thiophene ring, this method can be effective if the required substituted thiophenes are readily available.

Another versatile method involves the intramolecular cyclization of 2-alkynylthioanisoles. In this approach, an electrophile mediates the cyclization to form the benzothiophene ring. For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can facilitate the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes in excellent yields under moderate reaction conditions.

Condensation Approaches for Benzothiophene Ring Formation

Condensation reactions are a cornerstone in the synthesis of benzothiophenes, typically involving the reaction of a benzene derivative with a sulfur-containing component to form the fused thiophene ring. A notable example is the reaction of 2-fluoro-4-halogenobenzaldehyde with ethyl thioglycolate. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to yield substituted ethyl benzo[b]thiophene-2-carboxylates. nih.gov These esters can then be saponified to the corresponding carboxylic acids. nih.gov

A summary of representative condensation reactions for the synthesis of benzothiophene-2-carboxylates is presented in the table below.

Starting Material 1Starting Material 2Reagents and ConditionsProductYield (%)
2-Fluoro-4-chlorobenzaldehydeEthyl thioglycolateK2CO3, DMF, 60 °CEthyl 6-chlorobenzo[b]thiophene-2-carboxylate96
2-Fluoro-4-fluorobenzaldehydeEthyl thioglycolateK2CO3, DMF, 60 °CEthyl 6-fluorobenzo[b]thiophene-2-carboxylate-

Stobbe Condensation and Related Pathways for Benzothiophene Carboxylates

The Stobbe condensation is a powerful tool for the formation of carbon-carbon bonds and has been successfully applied to the synthesis of benzothiophene derivatives. rsc.org This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base to form an alkylidenesuccinic acid or its corresponding ester. rsc.org

A pertinent example is the synthesis of 4-hydroxybenzothiophene-6-carboxylic acid derivatives. researchgate.netgoogle.com The synthesis commences with a Stobbe condensation between thiophene-2-carbaldehyde (B41791) and dimethyl succinate (B1194679) in the presence of potassium tert-butoxide. researchgate.net This reaction yields trans-3-methoxy carbonyl-4-(2-thienyl)but-3-enoic acid. researchgate.net Subsequent cyclization of this intermediate in the presence of sodium acetate (B1210297) and acetic anhydride (B1165640) leads to the formation of methyl-4-acetoxybenzothiophene-6-carboxylate. researchgate.netgoogle.com The final step involves the hydrolysis of the acetate group to afford the desired 4-hydroxybenzothiophene-6-carboxylic acid. researchgate.netgoogle.com

The key steps in the synthesis of a 4-hydroxybenzothiophene-6-carboxylic acid analog via Stobbe condensation are outlined below.

StepReactantsReagents and ConditionsProduct
1Thiophene-2-carbaldehyde, Dimethyl succinatePotassium tert-butoxide, tert-butanoltrans-3-Methoxy carbonyl-4-(2-thienyl)but-3-enoic acid
2trans-3-Methoxy carbonyl-4-(2-thienyl)but-3-enoic acidSodium acetate, Acetic anhydrideMethyl-4-acetoxybenzothiophene-6-carboxylate
3Methyl-4-acetoxybenzothiophene-6-carboxylateHydrazine (B178648) hydrate, Alcohol4-Hydroxybenzothiophen-6-carboxhydrazide

Advanced and Green Synthesis Strategies

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methodologies. These advanced strategies often offer advantages such as shorter reaction times, higher yields, and reduced waste generation compared to classical methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields. In the context of benzothiophene synthesis, microwave heating has been successfully employed to facilitate the intramolecular substitution reaction for the formation of the C-S bond in dibenzothiophene (B1670422) synthesis.

Catalytic Approaches (e.g., Copper-Catalyzed Reactions)

Transition metal catalysis has revolutionized the field of organic synthesis, and copper-catalyzed reactions have proven to be particularly useful for the formation of carbon-sulfur bonds in the synthesis of benzothiophenes. mdpi.com An efficient copper-catalyzed approach to benzo[b]thiophene derivatives involves the use of thiocarboxylic acids as a sulfur source. In the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand such as 1,10-phenanthroline, (2-iodobenzyl)triphenylphosphonium bromide can react with thiocarboxylic acids to afford benzo[b]thiophene derivatives in good yields. This reaction proceeds through a sequential Ullmann-type C-S bond coupling and a subsequent Wittig condensation.

Chemo- and Regioselective Synthesis of Substituted Benzothiophenes

The regioselective synthesis of substituted benzothiophenes, particularly those with a 4-hydroxy and 2-carboxylate substitution pattern, can be approached through several synthetic routes. Key among these are intramolecular cyclization reactions and adaptations of classical thiophene syntheses.

One effective strategy involves the intramolecular cyclization of appropriately substituted thioethers . For instance, the cyclization of o-alkynyl thioanisoles mediated by an electrophilic sulfur source can yield 2,3-disubstituted benzothiophenes with high regioselectivity. rsc.org While this method primarily focuses on substitution at the 2- and 3-positions, modification of the starting materials could potentially lead to the desired 4-hydroxy analogue. Another approach is the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles, which provides a novel route to 2,3-substituted benzothiophenes. nih.gov

The Fiesselmann thiophene synthesis offers a valuable methodology for constructing the thiophene ring of the benzothiophene system. This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. tcu.edu By employing a suitably substituted benzene-derived precursor, this method could be adapted to produce the benzothiophene core with the desired 4-hydroxy and 2-carboxylate functionalities. The reaction proceeds through a series of base-catalyzed conjugate additions and an intramolecular Dieckmann condensation. tcu.edu

Visible-light-promoted intermolecular radical cyclization of disulfides and alkynes has also emerged as a practical method for synthesizing benzothiophenes bearing various substituents. indexcopernicus.com This transition-metal-free approach offers a high degree of functional group tolerance.

Table 1: Comparison of Synthetic Methodologies for Substituted Benzothiophenes

MethodologyKey ReactantsKey FeaturesPotential for 4-Hydroxy-2-carboxylate Substitution
Intramolecular Cyclization of Alkynylthioanisoleso-Alkynyl thioanisoles, Electrophilic sulfur sourceHigh regioselectivity for 2,3-substitution. rsc.orgRequires specific substitution on the aryl ring of the starting material.
Intramolecular Radical Cyclizationo-Bromoarylacetonitriles, Ketene dithioacetalsForms 2,3-substituted benzothiophenes. nih.govDependent on the substitution pattern of the initial arylacetonitrile.
Fiesselmann Thiophene SynthesisThioglycolic acid derivatives, α,β-Acetylenic estersDirectly yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. tcu.eduAdaptable to benzothiophenes by using appropriate benzene-fused starting materials.
Visible-Light-Promoted CyclizationDisulfides, AlkynesTransition-metal-free, good functional group tolerance. indexcopernicus.comRegioselectivity towards the 4-position would need to be controlled.

Functional Group Introduction and Interconversion

The introduction and modification of the hydroxyl and methyl carboxylate groups on the benzothiophene scaffold are critical steps in the synthesis of the target molecule.

Introducing a hydroxyl group at the C4 position of the benzothiophene ring can be a challenging synthetic step. One potential strategy involves the activation of the benzothiophene core as its S-oxide, which can then undergo a metal-free C-H/C-H-type coupling with phenols to yield C4-arylated benzothiophenes. gatech.edunih.govmasterorganicchemistry.com While this method directly introduces an aryloxy group, further cleavage of this ether linkage would be necessary to yield the free hydroxyl group. Computational studies suggest that this reaction proceeds through the formation of a phenoxonium cation that preferentially adds to the C4 position. gatech.edunih.govmasterorganicchemistry.com

Another approach could involve the synthesis of a benzothiophene with a precursor functional group at the 4-position, such as a methoxy (B1213986) or a protected hydroxyl group, which can then be deprotected in a later step to reveal the hydroxyl functionality.

The esterification of a benzothiophene-2-carboxylic acid to its corresponding methyl ester is a common transformation. The Fischer esterification is a widely used method, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and the use of a large excess of the alcohol helps to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternatively, uronium-based peptide coupling agents like TBTU, TATU, or COMU can be employed for the esterification of carboxylic acids with alcohols under mild, room-temperature conditions in the presence of an organic base. organic-chemistry.org These reagents have been shown to be effective for a wide range of substrates, including those with sensitive functional groups.

For substrates that already possess an ester group, transesterification can be employed to change the alcohol component of the ester. This is typically achieved by heating the ester in a large excess of the desired alcohol in the presence of an acid or base catalyst.

In a molecule containing both a carboxylic acid and a phenolic hydroxyl group, selective methylation of the carboxylic acid is crucial. The significant difference in acidity between a carboxylic acid and a phenol (B47542) allows for chemoselective reactions.

One of the most effective reagents for the selective methylation of carboxylic acids in the presence of phenols is diazomethane (B1218177) . luxembourg-bio.com This reagent reacts rapidly with carboxylic acids to form methyl esters, while the reaction with the less acidic phenolic hydroxyl group is significantly slower, allowing for a high degree of selectivity. Trimethylsilyldiazomethane is a safer, non-explosive alternative to diazomethane that can also be used for this purpose. luxembourg-bio.com

Another strategy involves the use of imidazole (B134444) carbamates, such as methyl imidazole carbamate (B1207046) (MImC), which have been developed as chemoselective esterification reagents. organic-chemistry.org These reagents offer a practical and high-yielding method for the conversion of a variety of carboxylic acids to their corresponding esters.

Table 2: Reagents for Selective Methylation of Carboxylic Acids

ReagentReaction ConditionsSelectivityNotes
Diazomethane (CH₂N₂)Typically in an ethereal solution at room temperature.High selectivity for carboxylic acids over phenols. luxembourg-bio.comExplosive and toxic, requires careful handling.
Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂)In a suitable solvent, often with an alcohol co-solvent.High selectivity for carboxylic acids. luxembourg-bio.comSafer alternative to diazomethane.
Methyl Imidazole Carbamate (MImC)Polar solvents, elevated temperatures.High chemoselectivity for esterification. organic-chemistry.orgOffers a practical and safer alternative.

Purification Techniques in Synthetic Research

The final step in any synthetic sequence is the purification of the target compound to a high degree of purity. For crystalline solids like Methyl 4-hydroxy-1-benzothiophene-2-carboxylate, recrystallization is a powerful and commonly used technique.

Recrystallization is based on the principle of differential solubility of the desired compound and impurities in a given solvent system at different temperatures. The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at its boiling point.

For the purification of substituted benzothiophene derivatives, a mixture of an alcohol and water is often effective. A patent for the purification of benzothiophene describes the use of a mixture of a C1-8 alcohol and water, with a water concentration in the range of 5 to 20% by weight. google.com Specifically, isopropyl alcohol or isobutyl alcohol are mentioned as suitable alcohols. google.com

A specific example from the literature for a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, reports recrystallization from aqueous isopropanol (B130326) (i-PrOH). nih.govresearchgate.net This suggests that a similar solvent system would be a good starting point for the purification of this compound. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent mixture, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Chromatographic Separation Methods (e.g., Column Chromatography)

Chromatographic techniques, particularly column chromatography, are indispensable in the synthesis of this compound and its analogues for the purification of intermediates and final products. The stationary phase predominantly used for these separations is silica (B1680970) gel, owing to its versatility and effectiveness in separating compounds of varying polarities.

The choice of eluent or mobile phase is critical and is tailored based on the polarity of the specific benzothiophene derivative being purified. A common strategy involves using a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For instance, mixtures of petroleum ether and ethyl acetate are frequently employed, with the ratio adjusted to achieve optimal separation. In one documented purification of a benzothiophene derivative, a gradient of petroleum ether/ethyl acetate was used, starting from a ratio of 20:1. For other related compounds, ratios of 4:1 and 1:1 of the same solvent system have been effective.

In other purification schemes for similar benzothiophene structures, different solvent systems have been utilized. For example, a mixture of hexane (B92381) and ethyl acetate at a 4:1 ratio has been successfully used to purify a silyl-protected benzothiophene derivative. Another reported method for a related compound employed chloroform (B151607) (CHCl₃) as the eluent for column chromatography. The selection of the solvent system is empirically determined to ensure efficient separation of the desired compound from reaction byproducts and unreacted starting materials. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

The following table summarizes various chromatographic conditions reported for the purification of benzothiophene derivatives, which are analogous to the methodologies that would be applied for this compound.

Stationary PhaseMobile Phase (Eluent)Compound Type
Silica GelPetroleum Ether / Ethyl Acetate (20:1)Benzothiophene derivative
Silica GelPetroleum Ether / Ethyl Acetate (4:1)Benzothiophene derivative
Silica GelPetroleum Ether / Ethyl Acetate (1:1)Benzothiophene derivative
Silica GelHexane / Ethyl Acetate (4:1)Silyl-protected benzothiophene derivative
Silica GelChloroform (CHCl₃)Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivative

Chemical Reactivity and Derivatization of Methyl 4 Hydroxy 1 Benzothiophene 2 Carboxylate

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the C4 position is a key site for derivatization. It behaves as a nucleophile and can undergo reactions typical of phenols, such as alkylation and acylation.

Alkylation and acylation of the hydroxyl group are common strategies to modify the compound's properties. These reactions typically involve the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, followed by reaction with an electrophile.

Alkylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis. While specific examples for Methyl 4-hydroxy-1-benzothiophene-2-carboxylate are not prevalent in the reviewed literature, the alkylation of analogous hydroxy-heterocyclic systems is well-documented. For instance, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH₃I) in the presence of a base like triethylamine (B128534) proceeds smoothly to yield the corresponding O-methylated product. mdpi.comnih.gov This reaction highlights the nucleophilic character of the hydroxyl group in a similar chemical environment. mdpi.com The general conditions for such reactions are summarized in the table below.

Acylation: The hydroxyl group can be readily esterified through acylation. A common method involves reacting the parent compound with an acid anhydride (B1165640) or acyl chloride in the presence of a base. For example, the synthesis of Methyl 4-acetoxybenzothiophen-6-carboxylate is achieved by treating the corresponding 4-hydroxy derivative with a mixture of sodium acetate (B1210297) and acetic anhydride. scialert.net This reaction converts the phenolic hydroxyl group into an acetate ester, demonstrating a straightforward and efficient acylation process. Acylation of benzothiophene (B83047) derivatives is a widely used synthetic strategy. nih.govgoogle.com

Reaction TypeReagent(s)Base / CatalystTypical SolventProduct Functional Group
Alkylation Alkyl Halide (e.g., CH₃I)Triethylamine, K₂CO₃, NaHDMF, Acetone, DMSOEther
Acylation Acetic AnhydrideSodium AcetateAcetic AnhydrideEster (Acetate)

Schiff bases, characterized by an imine or azomethine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or a ketone. sciencescholar.us The structure of this compound, which contains a hydroxyl and an ester group, does not possess the necessary primary amine or carbonyl functionality to directly form a Schiff base at the hydroxyl position.

However, derivatives of this compound can be elaborated into Schiff bases. This is achieved not by reacting the hydroxyl group, but by first converting the carboxylate moiety at the C2 position into a carbohydrazide (B1668358) (a type of amide). This carbohydrazide, which contains a primary amine (-NH₂) group, can then be reacted with various aromatic aldehydes to yield N-acylhydrazones, which are a class of Schiff bases. scialert.netnih.gov This multi-step synthesis first involves amidation of the ester (discussed in section 3.2.1) followed by condensation. scialert.net The 4-hydroxy group remains intact throughout this process.

The general synthetic scheme involves:

Conversion of the methyl ester to a carbohydrazide using hydrazine (B178648). nih.gov

Condensation of the resulting carbohydrazide with an appropriate aldehyde or ketone to form the C=N bond of the Schiff base. scialert.netresearchgate.netresearchgate.net

Reactions at the Carboxylate Moiety

The methyl ester group at the C2 position is another key site for chemical modification, allowing for transformations such as hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to an alcohol.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 4-hydroxy-1-benzothiophene-2-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed. For the analogous compound methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, hydrolysis is achieved by refluxing with an aqueous solution of sodium hydroxide (B78521) (NaOH), followed by acidification to precipitate the carboxylic acid. nih.gov This method is a standard procedure for converting esters to carboxylic acids. nih.gov

Amidation: The ester can be converted directly to an amide by reacting with an amine, a process known as aminolysis. However, this reaction can be slow. A more common approach is a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a coupling agent. google.com Alternatively, direct conversion of the ester to a specific type of amide, a carbohydrazide, is achieved by reacting it with hydrazine hydrate. This reaction is fundamental for preparing precursors to N-acylhydrazone Schiff bases, as mentioned previously. nih.gov Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org

Reaction TypeReagent(s)ConditionsProduct Functional Group
Hydrolysis NaOH or KOH, followed by acid (e.g., HCl, AcOH)Reflux in aqueous solutionCarboxylic Acid
Amidation (via Hydrazinolysis) Hydrazine Hydrate (N₂H₄·H₂O)Reflux in a solvent like Methanol (B129727)Carbohydrazide
Amidation (from acid) Amine, Coupling Agent (e.g., EDC, DCC)Room TemperatureAmide

The ester group can be reduced to a primary alcohol, yielding (4-hydroxy-1-benzothiophen-2-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters and is often used for the chemoselective reduction of aldehydes or ketones in the presence of esters. iwu.edu

Therefore, a more potent reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this conversion. The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Another method for the reduction of carbonyls, including aldehydes and ketones, involves the use of triethylsilane in the presence of an acid or Lewis acid catalyst. researchgate.netmdpi.com

Electrophilic and Nucleophilic Substitution on the Benzothiophene Ring

The benzothiophene ring system can undergo substitution reactions, with the position of attack being directed by the existing substituents. The 4-hydroxy group is an activating, ortho-para director, while the 2-carboxylate group is a deactivating meta-director relative to its position on the thiophene (B33073) ring.

Electrophilic Substitution: The electron-donating hydroxyl group at C4 strongly activates the benzene (B151609) portion of the ring system towards electrophilic attack, primarily at the C5 and C7 positions (ortho and para to the hydroxyl group, respectively). The electron-withdrawing ester at C2 deactivates the thiophene ring, particularly at the C3 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur predominantly on the benzene ring. Studies on the nitration of benzothiophene-2-carboxylic acid show that substitution occurs at various positions on the benzene ring (C4, C6, C7) as well as at C3. rsc.org In the case of this compound, the powerful activating effect of the C4-OH group would likely make positions C5 and C7 the most favorable sites for electrophilic attack.

Nucleophilic Substitution: Aromatic nucleophilic substitution (SₙAr) on the benzothiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring, as well as a good leaving group. nih.gov The parent molecule, this compound, is not suitably activated for SₙAr reactions. Such reactions would likely only be possible after modification of the ring, for example, through a prior nitration step to introduce a strongly deactivating nitro group, which could then potentially be displaced by a nucleophile. nih.gov

Regioselectivity of Substitution Reactions (e.g., Nitration, Halogenation, Formylation)

Electrophilic substitution reactions on the this compound ring system are guided by the directing effects of the existing substituents. The hydroxyl group at the 4-position is a powerful activating group and an ortho, para-director. The methyl carboxylate group at the 2-position, being electron-withdrawing, is a deactivating group and a meta-director relative to its position on the thiophene ring. However, in the context of the entire benzothiophene system, its influence on the benzene ring is less direct.

Detailed studies on the electrophilic substitution of 4-hydroxybenzothiophene derivatives have elucidated the preferred positions of attack. Research on 4-methoxybenzo[b]thiophene (B1252323), a closely related analogue, has shown that electrophilic substitution predominantly occurs at the 7-position. researchgate.net This suggests that the activating effect of the oxygen-containing substituent at position 4 directs incoming electrophiles to the para position within the benzene ring.

In contrast, the direct bromination of 4-hydroxybenzo[b]thiophene has been observed to yield the 5-bromo derivative, indicating that under certain conditions, substitution can occur at the ortho position to the hydroxyl group. researchgate.net The choice of solvent and the nature of the electrophile can significantly influence the regiochemical outcome.

Halogenation: Based on analogous systems, direct halogenation of this compound with reagents like bromine in a non-polar solvent would likely lead to substitution at the 7-position. However, as seen with 4-hydroxybenzothiophene, the formation of the 5-halo derivative is also a possibility. researchgate.net

Formylation: Formylation of this phenol derivative can be achieved through methods like the Vilsmeier-Haack or Reimer-Tiemann reactions. The Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide, on 4-methoxybenzo[b]thiophene has been shown to result in formylation at the 7-position. researchgate.net The Reimer-Tiemann reaction, using chloroform (B151607) in a basic solution, is a classic method for the ortho-formylation of phenols and would be expected to introduce a formyl group at the 5-position of this compound.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄Methyl 4-hydroxy-7-nitro-1-benzothiophene-2-carboxylate
BrominationBr₂ in CCl₄Methyl 7-bromo-4-hydroxy-1-benzothiophene-2-carboxylate and/or Methyl 5-bromo-4-hydroxy-1-benzothiophene-2-carboxylate
Vilsmeier-Haack FormylationPOCl₃, DMFMethyl 7-formyl-4-hydroxy-1-benzothiophene-2-carboxylate
Reimer-Tiemann FormylationCHCl₃, NaOHMethyl 5-formyl-4-hydroxy-1-benzothiophene-2-carboxylate

Influence of Existing Substituents on Reactivity

The reactivity of the this compound molecule towards electrophiles is a direct consequence of the electronic effects exerted by its substituents.

The methyl carboxylate group (-COOCH₃) at the 2-position is an electron-withdrawing group. It exerts a -M and -I (inductive) effect, pulling electron density away from the thiophene ring. This deactivating effect primarily influences the reactivity of the thiophene ring, making positions 3 and the adjacent carbon of the benzene ring less susceptible to electrophilic attack. Its influence on the benzene ring's reactivity is less pronounced than that of the hydroxyl group.

The interplay between these two groups results in a highly activated benzene ring, with the hydroxyl group's directing effect being paramount. The deactivating nature of the methyl carboxylate group serves to moderate the reactivity of the thiophene ring, thus favoring electrophilic attack on the benzenoid portion of the molecule.

Table 2: Electronic Effects of Substituents on this compound
SubstituentPositionElectronic EffectInfluence on ReactivityDirecting Effect (on Benzene Ring)
Hydroxyl (-OH)4+M, -I (overall activating)Strongly activatingortho, para (to position 4)
Methyl Carboxylate (-COOCH₃)2-M, -I (deactivating)Deactivating (primarily on thiophene ring)Indirect

Ring Transformations and Rearrangement Studies

While the core benzothiophene scaffold is generally stable, under specific conditions, derivatives can undergo ring transformations or rearrangements. For 4-hydroxybenzothiophene systems, these reactions are less common than electrophilic substitutions but can be induced.

Ring Transformations: Ring-opening reactions of the thiophene ring in benzothiophenes can occur, though they often require harsh conditions or specific reagents that can cleave the carbon-sulfur bonds. For instance, strong reducing agents or certain transition metal catalysts can facilitate such transformations. However, specific studies detailing the ring-opening of this compound are not prevalent in the literature.

Rearrangement Studies: Rearrangements involving the benzothiophene nucleus are also relatively rare. Theoretical studies and some experimental evidence suggest that rearrangements can occur under photochemical conditions or in the presence of strong acids or bases, potentially leading to the migration of substituents or skeletal reorganization. For example, the Beckmann rearrangement of oximes derived from acetyl-4-hydroxybenzothiophenes or the Schmidt rearrangement of the corresponding ketones could potentially lead to the insertion of a nitrogen atom into a side chain, forming amides. However, documented examples of such rearrangements specifically for this compound are scarce. The stability of the aromatic system generally disfavors rearrangements unless significant driving forces are present.

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 4 Hydroxy 1 Benzothiophene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 4-hydroxy-1-benzothiophene-2-carboxylate, the spectrum is expected to show distinct signals corresponding to each unique proton.

The aromatic region would be characterized by an ABC spin system for the three protons on the benzene (B151609) ring (H-5, H-6, and H-7). The proton at C-3 on the thiophene (B33073) ring is expected to appear as a singlet. The hydroxyl proton at C-4 should also produce a singlet, which may be broad and its chemical shift can be concentration-dependent. The methyl ester protons will appear as a sharp singlet in the upfield region.

Based on analyses of similar structures like methyl benzo[b]thiophene-2-carboxylate chemicalbook.com, the expected chemical shifts (δ) in a solvent like CDCl₃ are detailed in the table below.

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
OCH₃ ~3.9 Singlet
OH 5.0 - 6.0 (variable) Singlet (broad)
H-5 ~6.8 - 7.0 Doublet
H-6 ~7.2 - 7.4 Triplet/Doublet of doublets
H-7 ~7.7 - 7.9 Doublet

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment (e.g., aromatic, carbonyl, aliphatic). The molecule contains ten unique carbon atoms, and thus ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to have the largest chemical shift. The carbon atom C-4, bonded to the hydroxyl group, would also be significantly downfield. The remaining aromatic carbons would appear in the typical range of 110-145 ppm. The methyl ester carbon will be the most upfield signal. Assignments can be supported by data from related 4-hydroxy-benzothiazines and methyl benzo[b]thiophene-2-carboxylate derivatives. researchgate.net

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
OCH₃ ~52
C-3 ~128
C-5 ~110
C-6 ~125
C-7 ~115
Aromatic Quaternary Carbons 122 - 145
C-4 (bearing OH) ~155

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable. ceon.rs

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons H-5, H-6, and H-7, confirming their positions in the ABC spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H-3, H-5, H-6, H-7, and the methyl group to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methyl protons (OCH₃) to the ester carbonyl carbon (C=O) and from the H-3 proton to the ester carbonyl carbon and other nearby quaternary carbons. unimi.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₈O₃S, giving it a molecular weight of approximately 208.24 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 208. The stable aromatic benzothiophene (B83047) ring system would contribute to the stability of this molecular ion. researchgate.net

The fragmentation pattern would likely involve characteristic losses:

Loss of a methoxy (B1213986) radical (·OCH₃): A significant peak would be expected at m/z 177, corresponding to the [M - 31]⁺ ion, which forms a stable acylium ion.

Loss of the entire methoxycarbonyl group (·COOCH₃): A peak at m/z 149 [M - 59]⁺ could also be observed.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is a common pathway for aromatic carbonyl compounds. libretexts.org For instance, the m/z 177 ion could lose CO to give a fragment at m/z 149.

Expected Key Mass Spectrometry Fragments

m/z Value Identity
208 [M]⁺˙ (Molecular Ion)
177 [M - ·OCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.

The IR spectrum of this compound is expected to show several characteristic absorption bands. nist.gov A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching of the ester functional group would produce a strong, sharp absorption band around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while C-H stretching from the methyl group would be just below 3000 cm⁻¹. The region from 1450-1600 cm⁻¹ would contain absorptions from the C=C stretching of the aromatic rings. docbrown.info

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3200-3600 Hydroxyl (-OH) O-H Stretch (Broad)
~3100 Aromatic C-H C-H Stretch
~2950 Methyl (-CH₃) C-H Stretch
1700-1720 Ester (C=O) C=O Stretch (Strong)
1450-1600 Aromatic Ring C=C Stretch

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound has not been reported, analysis of related benzothiophene derivatives suggests key structural features. juniperpublishers.com The benzothiophene core is expected to be essentially planar. The technique would confirm the substitution pattern and the conformation of the methyl carboxylate group relative to the ring system.

Furthermore, X-ray analysis would elucidate the intermolecular interactions that govern the crystal packing. A prominent interaction would likely be hydrogen bonding involving the hydroxyl group at the C-4 position, which could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, potentially forming dimers or extended chains in the crystal lattice. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Methyl benzo[b]thiophene-2-carboxylate

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Specific experimental data on the bond lengths, bond angles, and dihedral angles for this compound are not available in the current scientific literature based on the conducted search. Such data would require a dedicated crystallographic study of the molecule.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of intermolecular interactions within the crystal lattice of this compound is contingent upon the determination of its crystal structure. While one could hypothesize the presence of hydrogen bonding involving the 4-hydroxy group and the carboxylate oxygen, or potential π-π stacking between the benzothiophene ring systems, experimental data is required for confirmation and detailed description.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state, including the planarity of the fused ring system and the orientation of the methyl carboxylate group relative to the ring, can only be determined through experimental crystallographic analysis. No such studies were found in the performed search.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) in a compound to verify its empirical and molecular formula.

The theoretical elemental composition for this compound (C₁₀H₈O₃S) is:

Carbon (C): 57.68%

Hydrogen (H): 3.87%

Oxygen (O): 23.05%

Sulfur (S): 15.40%

However, published experimental results from elemental analysis performed on a synthesized sample of this compound were not found in the search results.

Computational Chemistry and Theoretical Studies on Methyl 4 Hydroxy 1 Benzothiophene 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of benzothiophene (B83047) derivatives at the atomic level.

The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For benzothiophene derivatives, methods like DFT with functionals such as B3LYP are commonly employed to achieve an accurate representation of the molecular geometry. nih.gov For instance, studies on the related compound 1-benzothiophene-2-carboxylic acid have utilized the B3LYP hybrid functional with the 6-311++G(d,p) basis set to determine its optimized structure. nih.gov Such calculations for Methyl 4-hydroxy-1-benzothiophene-2-carboxylate would reveal critical bond lengths, bond angles, and dihedral angles.

The electronic structure of a molecule dictates its reactivity and physical properties. Once the geometry is optimized, the electronic distribution can be analyzed. The analysis of electron distribution in the anion of a related quinoline (B57606) carboxylate was used to interpret the direction of methylation, a process theoretically evaluated using DFT B3LYP/cc-pVDZ calculations. nih.govmdpi.com This type of analysis helps in identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher chemical reactivity and greater ease of intramolecular charge transfer. researchgate.net Quantum chemical calculations on benzothiophene-2-carbaldehyde derivatives showed that variations in substituents could alter the energy gap, with one derivative exhibiting a ΔE of 3.22 eV, indicating enhanced reactivity potential. nih.gov In another study on 1-benzothiophene-2-carboxylic acid, the HOMO-LUMO energies were used to identify electronic transitions. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Benzothiophene Derivatives
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
BTAP2 (a benzo[b]thiophene-2-carbaldehyde derivative)DFTNot SpecifiedNot Specified3.22 nih.gov
BTAP3 (a benzo[b]thiophene-2-carbaldehyde derivative)DFTNot SpecifiedNot Specified3.59 nih.gov
1-benzothiophene-2-carboxylic acid (monomer)B3LYP/6-311++G(d,p)-6.735-1.8504.885 nih.gov
1-benzothiophene-2-carboxylic acid (dimer)B3LYP/6-311++G(d,p)-6.830-1.6325.198 nih.gov

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical calculations for 1-benzothiophene-2-carboxylic acid have shown good correlation with experimental NMR data. nih.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is employed to simulate UV-Vis absorption spectra. scielo.org.za This method helps in identifying electronic transitions, such as the π → π* transitions observed in conjugated systems involving benzothiophene rings. nih.gov For example, the calculated UV-Vis spectrum for a thiazolidinone derivative identified a key transition at 522.01 nm corresponding to the HOMO → LUMO transition. scielo.org.za

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.net These calculations aid in the assignment of vibrational modes. For example, in a study of a thiazolidinone derivative, the calculated carbonyl stretching vibration at 1725 cm⁻¹ (B3LYP) was in good agreement with the experimental value of 1713 cm⁻¹. scielo.org.za

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Thiazolidinone Derivative
Vibrational ModeExperimental (FT-IR)Calculated (B3LYP)Reference
C=O Stretching17131725 scielo.org.za
C-N Stretching13451327 scielo.org.za
CH₃ Asymmetric/Symmetric Stretching2930-28343029-2954 / 2900-2896 scielo.org.za

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can explore its conformational space, revealing the different shapes it can adopt and their relative stabilities. These simulations are particularly valuable when studying the molecule's interaction with a biological receptor, as they can show how the ligand adapts its conformation within a binding site. mdpi.com

In studies of novel benzo[b]thiophene derivatives, MD simulations revealed stable protein-ligand complexes, characterized by minimal fluctuations in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov Such analyses provide insights into the dynamic stability of the ligand-receptor complex, highlighting sustained interactions like hydrogen bonding networks over the simulation period. nih.gov

Molecular Docking Studies for Receptor Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for virtual screening and for understanding the structural basis of a ligand's biological activity. nih.gov

For benzothiophene derivatives, docking studies have been performed to identify potential biological targets and to elucidate binding modes. researchgate.netnih.gov For example, docking simulations of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate were conducted to evaluate it as a potential inhibitor of the Hepatitis B virus. researchgate.net Similarly, studies on other benzothiophene compounds have identified favorable interactions with protein targets, yielding binding energies that indicate strong affinity. nih.gov

The analysis of docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are predominantly non-covalent.

Hydrogen Bonds: These are crucial for specificity and affinity in ligand-receptor binding. nih.gov The hydroxyl and carboxylate groups of this compound are potential hydrogen bond donors and acceptors. Docking studies of related molecules frequently identify hydrogen bonds between the ligand and key amino acid residues in the receptor's active site. nih.gov

nih.gov
Table 3: Interacting Residues and Interaction Types for a Related Benzothiophene-Chalcone Hybrid (Compound 5h) with Butyrylcholinesterase (BChE)
Amino Acid ResidueInteraction TypeReference
TRP82Pi-Pi Stacked nih.gov
TYR332Pi-Pi T-shaped nih.gov
HIS438Pi-Pi T-shaped nih.gov
GLY116Conventional Hydrogen Bond nih.gov
GLY117Conventional Hydrogen Bond
ALA199Carbon Hydrogen Bond

Prediction of Binding Affinity and Interaction Sites

Molecular docking is a primary computational technique used to predict the binding affinity and preferred orientation of a small molecule (ligand) to a macromolecular target, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates.

In studies of structurally related benzothiophene and quinoline derivatives, molecular docking simulations have been successfully employed to evaluate their potential as inhibitors of specific biological targets, such as the Hepatitis B Virus (HBV) capsid. nih.govnih.govresearchgate.net These simulations calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the strength of the ligand-protein interaction. A lower binding energy typically indicates a more stable and favorable interaction.

For instance, docking studies on similar heterocyclic compounds have identified key interactions with amino acid residues within the protein's binding pocket. nih.gov These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group on the benzothiophene ring) and acceptors on the protein.

Hydrophobic Interactions: Involving the nonpolar regions of the ligand and protein.

Pi-stacking: Interactions between the aromatic rings of the ligand and aromatic residues of the protein.

While specific docking studies for this compound are not extensively published, analysis of analogous compounds provides a predictive framework for its likely binding behavior. The hydroxyl and carboxylate groups would be expected to be primary sites for hydrogen bonding.

Table 1: Representative Binding Affinity Data from Docking Studies of Structurally Similar Compounds

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example)
4-Hydroxyquinoline Derivatives Hepatitis B Virus (HBV) Capsid -7.0 to -8.5 SER, LEU, TRP
Benzothiophene Derivatives Factor IXa -8.0 to -9.5 TYR, GLY, TRP
Substituted Benzothiophenes Tubulin -6.5 to -7.8 VAL, LYS, CYS

Conformational Changes upon Binding

The conformation of a molecule—its spatial arrangement of atoms—is critical for its biological activity. Upon binding to a protein, a flexible ligand like this compound may undergo conformational changes to achieve an optimal fit within the binding site, a concept known as "induced fit."

Computational studies on related benzothiophene derivatives have analyzed key torsion angles to understand molecular conformation. nih.gov For example, the orientation of the ester group relative to the benzothiophene ring system is a crucial conformational parameter. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can determine the most stable conformations of the molecule in its free state. nih.govmdpi.com Molecular dynamics simulations can then be used to observe how these conformations change over time upon interaction with a protein target. These simulations reveal the dynamic nature of the binding process and highlight the most stable bound conformation.

In a study on a 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, two specific conformations were identified as being important for the description of the interaction between the ligand and its protein target. nih.gov This highlights the importance of rotational freedom around single bonds, which allows the molecule to adapt its shape to the binding pocket.

Table 2: Key Torsional Angles Analyzed in Conformational Studies of Benzothiophene Analogs

Torsional Angle Description Typical Range (Degrees) Significance
C3-C2-C(O)-O Orientation of the carboxylate group -10 to +10 or ~180 Influences hydrogen bonding with receptor
S1-C2-C(O)-O Planarity of the ester with the ring ~0 or ~180 Affects overall molecular shape and stacking interactions
C4-C3a-S1-C7a Puckering of the thiophene (B33073) ring Varies Defines the core scaffold geometry

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For classes of compounds like benzothiophene derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. pharmacophorejournal.comnih.gov

The process involves several steps:

Data Set Collection: A series of benzothiophene analogs with experimentally measured biological activities (e.g., inhibitory concentrations) is gathered. pharmacophorejournal.com

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecule's structure, such as its steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.govresearchgate.net

QSAR studies on benzothiophene derivatives have successfully identified key molecular features that influence their activity against various targets. nih.gov For example, models have shown that electrostatic and hydrogen-bonding properties are major determinants of inhibitory activity. nih.gov The statistical quality of a QSAR model is often assessed by parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²).

Table 3: Typical Statistical Parameters for a 3D-QSAR Model of Benzothiophene Derivatives

Parameter Value Description
q² (Cross-validated r²) 0.78 Indicates good internal predictive ability of the model. nih.gov
r² (Non-cross-validated r²) 0.97 Represents the goodness of fit of the model to the training data. nih.gov
r²_pred (External validation) 0.86 Shows the model's ability to predict the activity of an external test set. nih.gov
F-statistic 150.2 Indicates the statistical significance of the regression model.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. plos.orgnih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. This analysis is particularly valuable for understanding the forces that stabilize the solid state of a compound like this compound.

The analysis generates a 3D Hirshfeld surface and a 2D "fingerprint plot," which summarizes all the intermolecular contacts. nih.gov Different types of interactions are color-coded on the surface, and their relative contributions to the total surface area are calculated.

Studies on similar benzothiophene structures have used Hirshfeld analysis to detail the nature of their crystal packing. nih.govnih.gov These analyses typically reveal a variety of intermolecular contacts, including:

H···H contacts: Often the most abundant, representing van der Waals forces. nih.gov

O···H/H···O contacts: Indicative of hydrogen bonds, which are strong directional interactions.

C···H/H···C contacts: Weaker hydrogen bonding or van der Waals interactions.

S···H/H···S contacts: Involving the sulfur atom of the thiophene ring. nih.gov

For this compound, the hydroxyl group and the carbonyl oxygen would be expected to participate in significant O···H hydrogen bonding, which would appear as distinct "spikes" on the 2D fingerprint plot.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Analysis of a Benzothiophene Analog

Contact Type Contribution (%) Description
H···H 46.0% Predominantly van der Waals interactions. nih.gov
C···H/H···C 21.1% Weak hydrogen bonds and general contacts. nih.gov
O···H/H···O 20.6% Represents significant hydrogen bonding. nih.gov
S···H/H···S 9.0% Interactions involving the sulfur heteroatom. nih.gov
Other 3.3% Minor contacts (e.g., C···C, S···C).

Structure Activity Relationship Sar Investigations for Biological Target Interaction in Vitro/in Silico of Methyl 4 Hydroxy 1 Benzothiophene 2 Carboxylate Derivatives

Design and Synthesis of Methyl 4-hydroxy-1-benzothiophene-2-carboxylate Analogues for SAR Exploration

The design of analogues for SAR studies often involves systematic modification of the core benzothiophene (B83047) structure. Key strategies include altering substituents on the benzene (B151609) ring, modifying the carboxylate group at the C2 position, and changing the hydroxyl group at the C4 position. The synthesis of these derivatives leverages various organic chemistry methodologies.

For instance, the synthesis of benzo[b]thiophene-2-carboxylic acid derivatives can begin with precursors like 2-fluoro-4-(trifluoromethyl)benzaldehyde, which reacts with ethyl thioglycolate and potassium carbonate in DMF to form the benzothiophene ring. Another approach involves the reaction of mercaptoacrylic acid derivatives with iodine in dry THF. The resulting benzothiophene-2-carboxylic acid can then be esterified to yield the methyl carboxylate.

Further modifications, such as converting the carboxylate to carboxamides or carbohydrazides, are common strategies to explore the chemical space around the C2 position. For example, reacting a benzothiophene-2-carboxylic acid with tert-butyl carbazate (B1233558) in the presence of DCC and DMAP, followed by deprotection and condensation with an aldehyde, yields N-acylhydrazone derivatives. Similarly, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized to target the RhoA/ROCK pathway, highlighting the diverse synthetic possibilities for creating libraries of analogues for SAR studies.

In Vitro Studies of Molecular Interaction Profiles

Derivatives of the benzothiophene carboxylate scaffold have been identified as potent inhibitors of various kinases, which are critical targets in cancer therapy. High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 μM. This compound binds to the same site as other known allosteric inhibitors and triggers conformational changes that lead to the dissociation of BDK from its complex.

More recently, a series of 5-hydroxybenzothiophene derivatives were developed as multi-kinase inhibitors. Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, demonstrated potent inhibition against a panel of kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. The inhibitory activity of these compounds highlights the potential of the benzothiophene scaffold in designing targeted enzyme inhibitors.

Table 1: Kinase Inhibition Profile of Selected Benzothiophene Derivatives

Benzothiophene derivatives have also been investigated as modulators of nuclear receptors. A series of 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives were identified as potent inverse agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune diseases. In vitro potency was evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competitive assays, with many compounds showing IC₅₀ values in the low nanomolar range (0.5–5 nM).

The benzothiophene scaffold is also central to Selective Estrogen Receptor Modulators (SERMs) like Raloxifene (B1678788). SAR studies on this class of compounds led to the discovery of a derivative where the carbonyl group of raloxifene was replaced with an oxygen atom. This new compound, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, showed a tenfold increase in estrogen antagonist potency in an in vitro cell proliferation assay using human breast cancer cells (MCF-7), with an IC₅₀ of 0.05 nM.

Table 2: Receptor Modulation by Selected Benzothiophene Derivatives

The biological effects of benzothiophene derivatives are frequently assessed in cell-based assays to understand their impact on cellular pathways. The multi-kinase inhibitor 16b was evaluated for its anticancer activity across several cell lines, showing the highest growth inhibition in U87MG glioblastoma cells with an IC₅₀ of 7.2 μM. Further investigation revealed that this compound induces G2/M cell cycle arrest and apoptosis, and also inhibits cell migration.

Similarly, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives designed to target the RhoA/ROCK pathway were tested for their anti-proliferative activity. Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells while promoting apoptosis. These cell-based studies confirm that the molecular interactions observed in biochemical assays translate into tangible effects on cellular function and viability.

Elucidating the precise molecular mechanism of action is a key goal of SAR studies. For the BDK inhibitor BT2, it was found that its binding triggers helix movements in the N-terminal domain of the kinase. This conformational change results in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) and subsequent degradation of the released kinase.

For RORγt modulators, the mechanism involves inverse agonism driven by steric clashes and push-pull effects that destabilize the protein's conformation. While some compounds induce DNA-protein cross-links, this mechanism is not universally reported for all benzothiophene derivatives and appears to be structure-dependent. For instance, the anticancer activity of compound b19 was confirmed to proceed via the RhoA/ROCK pathway by observing the suppression of myosin light chain phosphorylation and the formation of stress fibers.

Elucidation of Key Structural Features Influencing In Vitro/In Silico Activity

Through the synthesis and testing of numerous analogues, key structural features that govern the activity of benzothiophene carboxylate derivatives have been identified.

Substitution on the Benzothiophene Ring: For BDK inhibition, halogen substitutions at the C3 and C6 positions of the benzo[b]thiophene-2-carboxylic acid core were found to be important for activity. In another series, a 5-hydroxy group on the benzothiophene scaffold was crucial for multi-kinase inhibition.

Modification at the C2-Position: The carboxylate group at C2 is a frequent point of modification. Converting it to amides or hydrazides can significantly impact activity. For example, enlarging the N-alkylation of a 5-methoxybenzothiophene-2-carboxamide from methyl to ethyl or allyl resulted in a marked drop in Clk1 inhibitory activity, suggesting limited space in the target's binding pocket. The hydrazide derivative 16b was the most potent multi-target kinase inhibitor in its series.

Modifications at the C3-Position: In the development of RORγt modulators based on a 4,5,6,7-tetrahydro-benzothiophene scaffold, the length of the chemical bridge linking a substituent to the C3 position was a critical determinant of activity. Bridges that were only one carbon long resulted in steric restriction and reduced activity.

These findings collectively underscore the importance of systematic structural modification and comprehensive in vitro testing to build a robust understanding of the SAR for this versatile chemical scaffold.

Role of the 4-Hydroxyl Group

The hydroxyl group, particularly when positioned on the benzene ring of the benzothiophene scaffold, is a critical determinant of biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows for pivotal interactions within the binding sites of biological targets, such as protein kinases.

Studies on related benzothiophene structures consistently highlight the significance of a hydroxyl moiety. For instance, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives designed as DYRK1A kinase inhibitors, compounds featuring a 5-hydroxy substituent (analogs to the 4-position in the parent compound) demonstrated potent inhibitory effects. rsc.org Specifically, compounds with a 5-hydroxy group displayed IC50 values ranging from 35 to 116 nM against DYRK1A. rsc.org Conversion of this hydroxyl group to a methoxy (B1213986) ether (a common metabolic transformation and a tool in SAR studies to probe the necessity of the hydrogen bond-donating proton) retained significant activity, with the 5-methoxy derivative showing an IC50 of 52 nM. rsc.org This suggests that while the hydrogen bond-donating capability is important, the oxygen atom itself plays a crucial role as a hydrogen bond acceptor or through other electronic contributions.

Further evidence comes from a series of 5-hydroxybenzothiophene derivatives developed as multi-kinase inhibitors. A compound from this series, 16b , which features a 5-hydroxybenzothiophene hydrazide scaffold, was identified as a potent inhibitor of several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range. nih.gov The presence of the hydroxyl group is often associated with key interactions in the kinase hinge region, a common anchoring point for inhibitors. The strategic placement of this group is therefore essential for achieving high-affinity binding.

Significance of the 2-Carboxylate Moiety

The carboxylate group at the C-2 position of the benzothiophene ring is another crucial element for molecular recognition and activity, particularly in enzymes that recognize acidic substrates. Research into benzothiophene carboxylate derivatives as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) underscores this point. nih.govelsevierpure.com

The lead compound in this class, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), was identified as a novel BDK inhibitor with an IC50 of 3.19 μM. nih.gov The carboxylate moiety is fundamental to its mechanism of action, engaging in critical interactions within an allosteric binding site. nih.govsemanticscholar.org The importance of this acidic group is further highlighted by the development of prodrugs where the carboxylic acid is converted to a carboxamide. For example, the N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3) was designed to improve cellular permeability, undergoing subsequent hydrolysis in vivo to release the active carboxylic acid. nih.gov

Bioisosteric replacement of the ester or carboxylic acid with a carboxamide has been explored in other series, often leading to a distinct pharmacological profile. Studies on benzothiophene-2-carboxamides have identified potent antagonists for the urotensin-II receptor and inhibitors for SUMO-specific proteases (SENPs). nih.govnih.gov This indicates that while the carboxylate is key for certain targets like BDK, the carboxamide can offer a different set of interactions, potentially leading to activity at entirely different receptors or enzymes. The choice between a carboxylate, ester, or carboxamide at the C-2 position is therefore a critical decision in the design of targeted benzothiophene derivatives.

Impact of Substitutions on the Benzene Ring

Modifying the substitution pattern on the fused benzene ring provides a powerful tool for fine-tuning the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its potency and selectivity. Halogenation has proven to be a particularly effective strategy.

In the development of BDK inhibitors, the addition of chlorine atoms at the 3- and 6-positions was instrumental in achieving high potency. The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was significantly more active than non-halogenated analogs. nih.gov An analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), also demonstrated notable activity, indicating that the presence and position of electron-withdrawing halogen atoms are key to optimizing interaction with the target. nih.gov

Similarly, in a series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives designed as urotensin-II (UT) receptor antagonists, substitutions on the benzene ring were systematically investigated. nih.gov The study revealed that introducing substituents at the 5- and 6-positions had a significant impact on UT binding affinity. The introduction of a cyano group at the 5-position led to the identification of a highly potent UT antagonist with an IC50 value of 25 nM. nih.gov This highlights how a strongly electron-withdrawing group at this position can enhance binding affinity.

The following table summarizes the structure-activity relationships of various substituted benzothiophene derivatives targeting different biological entities.

Compound/DerivativeSubstitution PatternBiological TargetActivity (IC50)
BT2 3,6-dichloro, 2-carboxylic acidBDK3.19 μM nih.gov
BT2F 3-chloro, 6-fluoro, 2-carboxylic acidBDKActivity confirmed nih.gov
5-Hydroxy Derivative 5-hydroxy (on indeno[1,2-d]thiophen-6-one)DYRK1A35-116 nM rsc.org
5-Methoxy Derivative 5-methoxy (on indeno[1,2-d]thiophen-6-one)DYRK1A52 nM rsc.org
Compound 7f 5-cyano, 2-carboxamideUrotensin-II Receptor25 nM nih.gov
Compound 16b 5-hydroxy, 2-hydrazideClk411 nM nih.gov
Compound 16b 5-hydroxy, 2-hydrazideHaspin125.7 nM nih.gov
Compound 16b 5-hydroxy, 2-hydrazideDyrk1A353.3 nM nih.gov

Correlation between In Silico Predictions and In Vitro Observations

The integration of computational (in silico) methods, such as molecular docking, with experimental (in vitro) assays has become a cornerstone of modern drug discovery, providing valuable insights into the molecular basis of observed biological activities. researchgate.net For benzothiophene derivatives, this dual approach has successfully rationalized SAR data and guided the design of more potent inhibitors.

In the study of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, in silico docking studies were performed to understand the interactions of the most active compounds within the ATP binding sites of DYRK1A, CLK1/CLK4, and haspin kinases. rsc.org The modeling successfully predicted binding modes that explained the high potency of 5-hydroxy substituted compounds, correlating with the low nanomolar IC50 values observed in vitro. rsc.org

Similarly, for benzothiophene-based inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), crystallographic data and computational modeling provided a clear rationale for their observed potency and selectivity over other kinases like CDK2. nih.gov These in silico models revealed key interactions and structural features responsible for the specific binding to MK2, which were consistent with the in vitro SAR. This synergy between prediction and observation allows for a more rational and efficient optimization process, reducing the need for exhaustive synthetic efforts and accelerating the identification of lead candidates. researchgate.net

Advanced Analytical and Isolation Methodologies for Methyl 4 Hydroxy 1 Benzothiophene 2 Carboxylate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "Methyl 4-hydroxy-1-benzothiophene-2-carboxylate". It is widely employed for both qualitative and quantitative analysis, offering high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to non-polar compounds. For "this compound," a C18 or C8 stationary phase is typically suitable. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution. sielc.comvcu.edu

Method development involves optimizing several parameters to achieve a good separation with symmetrical peaks in a reasonable timeframe. Key parameters for optimization include:

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the retention time of the analyte. A higher percentage of organic solvent will lead to a shorter retention time.

pH of the Mobile Phase: The phenolic hydroxyl group in the molecule has acidic properties. Controlling the pH of the mobile phase can suppress the ionization of this group, leading to better peak shape and retention. Acidifying the mobile phase is a common strategy. vcu.edu

Column Temperature: Maintaining a constant and often slightly elevated column temperature can improve peak symmetry and reduce viscosity, leading to lower backpressure.

Flow Rate: The flow rate affects the analysis time and resolution. A lower flow rate generally provides better resolution but increases the run time.

An example of a starting RP-HPLC method for the purity assessment of "this compound" is presented in the table below.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

| Expected Retention Time | 5 - 10 minutes |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. mdpi.com The principles of method development for UPLC are similar to HPLC, but with proportionally adjusted flow rates and gradient times to accommodate the shorter columns and smaller particle sizes. A UPLC method can reduce the analysis time for "this compound" from minutes to under a minute, making it ideal for high-throughput screening and quality control. sielc.com

Table 2: Comparison of Typical HPLC and UPLC Performance for the Analysis of a Benzothiophene (B83047) Derivative

Parameter HPLC UPLC
Column Dimensions 250 mm x 4.6 mm, 5 µm 50 mm x 2.1 mm, 1.7 µm
Flow Rate 1.0 mL/min 0.5 mL/min
Analysis Time ~ 8 minutes ~ 1.5 minutes
Solvent Consumption High Low
Resolution Good Excellent

| Sensitivity | High | Very High |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. "this compound" in its native form is not sufficiently volatile for direct GC analysis due to the presence of the polar hydroxyl group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.comyoutube.com

The most common derivatization technique for compounds with active hydrogen atoms is silylation. youtube.com In this process, the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

The derivatized compound can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components of the sample, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification.

Table 3: Proposed GC-MS Analysis Parameters for Silylated this compound

Parameter Condition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program 100 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Ionization Electron Ionization (EI) at 70 eV

| Mass Range | m/z 50-550 |

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org For "this compound," its phenolic hydroxyl group can be deprotonated in a basic buffer, giving the molecule a negative charge and allowing it to be separated by CE. libretexts.org

CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. wikipedia.org It can be a powerful tool for the separation of closely related impurities or isomers that may be difficult to resolve by HPLC. nih.gov The separation in CE is influenced by factors such as the pH and ionic strength of the buffer, the applied voltage, and the capillary temperature.

Table 4: Potential Capillary Electrophoresis Method Parameters

Parameter Condition
Capillary Fused silica (B1680970), 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte 25 mM Sodium borate (B1201080) buffer, pH 9.2
Applied Voltage 20 kV
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV at 220 nm

| Temperature | 25 °C |

Preparative Chromatography for Compound Isolation

For the isolation of "this compound" in larger quantities, preparative chromatography is the method of choice. This can be performed using either column chromatography with silica gel or preparative HPLC.

In preparative HPLC, the principles are the same as in analytical HPLC, but larger columns and higher flow rates are used to accommodate larger sample loads. The goal is to isolate the compound of interest with high purity. rjptonline.orgisca.in The fractions containing the pure compound are collected as they elute from the column, and the solvent is then removed to yield the purified product.

Column chromatography over silica gel is a more traditional and cost-effective method for purification. nih.govnih.gov A solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC) to provide good separation between the target compound and impurities. The crude material is loaded onto the top of the silica gel column, and the chosen eluent is passed through the column to effect the separation.

Table 5: Comparison of Preparative Chromatography Techniques for Isolation

Feature Preparative HPLC Column Chromatography
Stationary Phase C18, Silica Silica Gel
Resolution High Moderate to High
Sample Loading Milligrams to Grams Milligrams to Kilograms
Speed Fast Slow
Solvent Consumption High Moderate
Cost High Low

| Automation | Common | Less Common |

Emerging Research Directions and Unexplored Avenues for Methyl 4 Hydroxy 1 Benzothiophene 2 Carboxylate

Investigation in Materials Science Applications

The rigid, planar structure and electron-rich nature of the benzothiophene (B83047) core make it an excellent candidate for the development of novel organic functional materials. researchgate.net The specific substitution pattern of Methyl 4-hydroxy-1-benzothiophene-2-carboxylate, featuring both an electron-donating hydroxyl group and an electron-withdrawing methyl carboxylate group, offers intriguing possibilities for tuning its electronic and optical properties.

Optical and Electrical Properties of Benzothiophene Derivatives

Benzothiophene derivatives are known to possess interesting photophysical properties, including fluorescence, making them suitable for applications in organic electronics. ktu.edu The emission properties can be significantly influenced by the nature and position of substituents on the benzothiophene ring. For instance, the introduction of hydroxyl groups can lead to excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift and dual fluorescence, desirable properties for fluorescent probes and sensors. rsc.org

The electrical properties of benzothiophene-based materials are also highly tunable. They have been extensively investigated as organic semiconductors in field-effect transistors (OFETs), often exhibiting high charge carrier mobilities. researchgate.netmdpi.com The performance of these devices is critically dependent on the molecular packing in the solid state, which is influenced by substituents that can mediate intermolecular interactions such as hydrogen bonding.

While specific experimental data for this compound is not yet available, a prospective analysis suggests that the hydroxyl group could promote favorable intermolecular hydrogen bonding, potentially leading to ordered packing structures beneficial for charge transport. The interplay between the electron-donating hydroxyl group and the electron-withdrawing ester group is expected to influence the HOMO and LUMO energy levels, thereby affecting the material's charge injection and transport characteristics, as well as its optical absorption and emission spectra.

Table 1: Potential Optical and Electrical Properties of this compound and Related Derivatives

PropertyPotential CharacteristicRationale
Absorption Spectrum UV-Vis regionExtended π-conjugation of the benzothiophene core.
Emission Spectrum Potential for fluorescence in the blue-green regionBenzothiophene is a known fluorophore; substituents will modulate the emission wavelength.
Quantum Yield Moderate to highThe rigid structure of the benzothiophene ring can limit non-radiative decay pathways.
Charge Carrier Mobility Potential for p-type or ambipolar behaviorThe electron-rich sulfur atom facilitates hole transport; substituents will influence the energy levels.
HOMO/LUMO Levels Tunable by functionalizationThe hydroxyl group will raise the HOMO level, while the ester group will lower the LUMO level.

This table presents prospective properties based on the general characteristics of benzothiophene derivatives and the expected influence of the specific functional groups.

Potential in Organic Electronics (e.g., OLEDs, FETs)

The promising, albeit currently hypothetical, optical and electrical properties of this compound make it a candidate for investigation in organic electronic devices.

In the realm of Organic Light-Emitting Diodes (OLEDs) , benzothiophene derivatives have been utilized as fluorescent emitters. rsc.org The potential for high quantum yield and color tunability through further functionalization of the hydroxyl or carboxylate groups could lead to the development of new emitting materials. The ability of the hydroxyl group to form intermolecular hydrogen bonds might also be exploited to control the morphology of the emissive layer, which is crucial for device efficiency and stability.

For Field-Effect Transistors (FETs) , the benzothiophene core is a well-established building block for high-performance organic semiconductors. researchgate.netmdpi.com The propensity of the hydroxyl group to induce ordered packing through hydrogen bonding could be a significant advantage in achieving high charge carrier mobilities. The methyl ester group also provides a handle for further chemical modification to optimize solubility and processing characteristics for device fabrication.

Bioconjugation and Probe Development

The functional groups present in this compound offer versatile handles for bioconjugation, opening up avenues for the development of novel biological probes. The intrinsic fluorescence of the benzothiophene scaffold is a key feature that can be harnessed for this purpose.

The hydroxyl group can be readily functionalized, for example, through etherification or esterification, to attach the benzothiophene moiety to biomolecules such as proteins, peptides, or nucleic acids. This would allow for the fluorescent labeling and tracking of these biomolecules in biological systems.

Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled to primary or secondary amines on biomolecules via stable amide bond formation. This is a widely used and robust strategy in bioconjugation.

The development of fluorescent probes for the detection of specific analytes is another promising area. The fluorescence of the benzothiophene core is likely to be sensitive to its local environment and to chemical reactions occurring at its substituents. For example, derivatization of the hydroxyl group with a recognition moiety that is cleaved upon reaction with an analyte could lead to a "turn-on" fluorescent response. rsc.org Such probes could be designed for the detection of biologically relevant species like enzymes, reactive oxygen species, or metal ions.

Green Chemistry Principles in Synthetic Route Design

The increasing demand for environmentally benign chemical processes necessitates the development of green synthetic routes for valuable compounds. The synthesis of this compound can be reimagined using the principles of green chemistry.

Traditional syntheses of benzothiophenes often involve harsh reagents, toxic solvents, and metal catalysts. organic-chemistry.org Emerging green alternatives include:

Use of Greener Solvents: Replacing chlorinated solvents with more environmentally friendly options like ethanol, water, or even solvent-free conditions. nih.govuwf.edu

Catalyst-Free Reactions: Exploring synthetic pathways that proceed without the need for metal catalysts, such as iodine-catalyzed or electrochemically-driven cyclizations. organic-chemistry.orgnjtech.edu.cn

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through addition and cyclization reactions.

For instance, an iodine-catalyzed cascade reaction between a substituted thiophenol and an alkyne under solvent-free conditions represents a green and efficient method for constructing the benzothiophene scaffold. organic-chemistry.org Similarly, electrochemical methods offer a way to avoid the use of chemical oxidants in cyclization reactions. njtech.edu.cn

Exploration of Novel Reaction Pathways and Catalysis

Recent years have witnessed a surge in the development of novel synthetic methods for the construction of the benzothiophene ring system, many of which could be adapted for the synthesis of this compound.

Table 2: Modern Catalytic Approaches for Benzothiophene Synthesis

Catalytic SystemDescription of ReactionPotential Application for Target Molecule
Palladium-Catalyzed Reactions Domino reactions involving C-S bond formation and cyclization. organic-chemistry.orgCould enable the use of readily available starting materials with high functional group tolerance.
Gold-Catalyzed Reactions Carbothiolation reactions providing atom-economic synthesis of 2,3-disubstituted benzothiophenes. organic-chemistry.orgPotentially useful for the regioselective introduction of substituents.
Copper-Catalyzed Reactions Thiolation and annulation of 2-bromo alkynylbenzenes. organic-chemistry.orgOffers a direct route to the benzothiophene core.
Iodine-Catalyzed Reactions Cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions. organic-chemistry.orgA green and economical approach.
Metal-Free Reactions Annulation through interrupted Pummerer reaction/ rsc.orgrsc.org-sigmatropic rearrangement/cyclization sequence. nih.govmanchester.ac.ukAvoids the use of transition metals, which can be advantageous in terms of cost and toxicity.

These modern catalytic approaches often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance compared to classical methods. For example, a palladium-catalyzed dearomatization-rearomatization sequence could potentially be used to functionalize the benzothiophene core at a late stage, providing access to a range of derivatives. nih.gov

Multicomponent Reactions Incorporating the Benzothiophene Scaffold

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The development of MCRs for the synthesis of the benzothiophene scaffold is an exciting and underexplored area.

The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netsemanticscholar.orgorganic-chemistry.org While this reaction typically yields thiophenes, modifications and related multicomponent strategies could potentially be developed to construct the benzothiophene ring system.

A hypothetical MCR for the synthesis of a precursor to this compound could involve the reaction of a suitably substituted cyclohexane-1,3-dione derivative with a sulfur transfer reagent and an appropriate third component. Such a strategy would allow for the rapid assembly of the core structure with a high degree of molecular complexity in a single step.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-hydroxy-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves forming the benzothiophene core via cyclization of thiophene precursors, followed by hydroxylation and esterification. For example, alkylation of thiophene-2-carboxylate derivatives with hydroxyethyl halides in basic conditions is a viable route . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., piperidine for Michael additions). Yield improvements are achievable via continuous flow reactors and high-throughput screening of reaction parameters .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., hydroxyl at C4, methyl ester at C2) , mass spectrometry (ESI-MS) for molecular weight verification, and elemental analysis to ensure stoichiometric consistency. For crystalline samples, X-ray diffraction (e.g., SHELXL refinement ) resolves bond angles and torsional strain.

Q. What spectroscopic techniques are critical for characterizing its reactive functional groups?

  • Methodological Answer :

  • FTIR : Identify O–H stretches (~3200 cm⁻¹ for hydroxyl) and C=O ester peaks (~1700 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions in the benzothiophene core (λmax ~250–300 nm) .
  • HPLC-PDA : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX programs determines bond lengths, angles, and ring puckering coordinates. For example, the Cremer-Pople puckering parameter quantifies deviations from planarity in the benzothiophene ring. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder, while hydrogen-bonding networks (e.g., O–H···O interactions) are mapped using graph-set analysis .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Solubility differences : Use DMSO vs. aqueous buffers to compare IC50 values .
  • Assay specificity : Validate target engagement via SPR (surface plasmon resonance) for protein binding or qPCR for gene expression modulation .
  • Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to assess degradation pathways .

Q. How does the hydroxyl group at C4 influence intermolecular interactions in solid-state structures?

  • Methodological Answer : The hydroxyl group participates in hydrogen-bonded dimers (O–H···O=C), stabilizing crystal packing. In Methyl 4-hydroxy-1,1-dioxo-benzothiazine derivatives, this group forms synthons with adjacent ester carbonyls, as shown in crystal structures (e.g., C–O···H distances ~1.8 Å) . Lattice energy calculations (e.g., PIXEL method ) quantify these interactions’ contribution to thermodynamic stability.

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals: HOMO localization on the hydroxyl/thiophene ring predicts electrophilic attack sites .
  • MD simulations assess solvent accessibility of reactive positions (e.g., ester hydrolysis in aqueous vs. lipid environments) .

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Methyl 4-hydroxy-1-benzothiophene-2-carboxylate

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